molecular formula C12H22N2O4 B11018366 Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate

Methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate

Cat. No.: B11018366
M. Wt: 258.31 g/mol
InChI Key: LDOUBPICHHBOHD-UHFFFAOYSA-N
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Description

METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by its complex structure, which includes a morpholinocarbonyl group and a methyl group attached to a pentanoate backbone.

Preparation Methods

The synthesis of METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE typically involves the reaction of an appropriate acid with an alcohol. For example, esters like this one can be produced by the reaction of acids with alcohols under acidic conditions . Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE can be compared with other esters, such as ethyl acetate and methyl butyrate . These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of METHYL 4-METHYL-2-[(MORPHOLINOCARBONYL)AMINO]PENTANOATE lies in its specific combination of a morpholinocarbonyl group and a methyl group, which imparts distinct chemical and physical properties.

Similar Compounds

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 4-methyl-2-(morpholine-4-carbonylamino)pentanoate

InChI

InChI=1S/C12H22N2O4/c1-9(2)8-10(11(15)17-3)13-12(16)14-4-6-18-7-5-14/h9-10H,4-8H2,1-3H3,(H,13,16)

InChI Key

LDOUBPICHHBOHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)N1CCOCC1

Origin of Product

United States

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